![molecular formula C16H10BrClO2 B2636308 (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 117238-81-0](/img/structure/B2636308.png)
(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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Overview
Description
This compound is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have attracted considerable attention in the fields of drug invention and development .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, benzofuran substituted chalcone compounds are important directions in anticancer drug research . A novel N-substituted acrylamide monomer was synthesized by reacting (3-Amino-benzofuran-2-yl)- (4-bromophenyl) methanone with acryloylchloride at 0–5 °C .Molecular Structure Analysis
The molecular structure of the compound was examined using various spectroscopic techniques. The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
Benzofuran compounds are synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the yield, melting point, color, and nature of a similar compound were determined .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed efficient synthesis methods for benzofuran derivatives, demonstrating their potential as β-amyloid aggregation inhibitors, which are crucial for Alzheimer's disease treatment. The synthesized compounds, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, highlight the versatility of benzofuran scaffolds in medicinal chemistry (Choi et al., 2003).
Another study focused on the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone, showcasing the compound's synthesis in aqueous medium, which emphasizes green chemistry approaches (Salari et al., 2017).
A study on the facile synthesis of enantiomerically pure diarylethanes starting from similar ketone precursors indicates the importance of these methodologies in producing optically active substances, which are valuable in drug development (Zhang et al., 2014).
Chemical Characterization and Applications
The characterization and antimicrobial activity of new benzofuran derivatives synthesized through Knoevenagel condensation highlight the potential application of these compounds in developing new antimicrobial agents (Kenchappa et al., 2016).
Research into the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones via ultrasound-assisted Rap–Stoermer reaction offers insights into novel synthetic routes that could be applied in the preparation of complex organic molecules with potential therapeutic uses (Zhang et al., 2012).
Methodological Innovations
- The development of new synthetic routes for specific (4-chlorophenyl) benzofuran derivatives, such as selective CB2 receptor agonists, underscores the importance of these compounds in pharmaceutical research and their potential therapeutic applications (Luo & Naguib, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBRTHZGSPBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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